![molecular formula C18H16F3N3O2S2 B2812515 2-({4-氧代-3-丙基-3H,4H-噻吩并[3,2-d]嘧啶-2-基}硫醚)-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 1252826-40-6](/img/structure/B2812515.png)

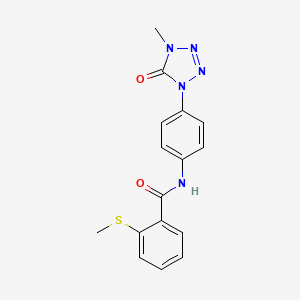

2-({4-氧代-3-丙基-3H,4H-噻吩并[3,2-d]嘧啶-2-基}硫醚)-N-[3-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are important pharmacophores, and their derivatives have been synthesized and evaluated for various biological activities . This particular derivative has been synthesized as a potential antitumor agent .

Synthesis Analysis

The synthesis of this compound involves structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2, and its structural modifications have led to the synthesis of various substituted thieno[3,2-d]pyrimidine derivatives .Molecular Structure Analysis

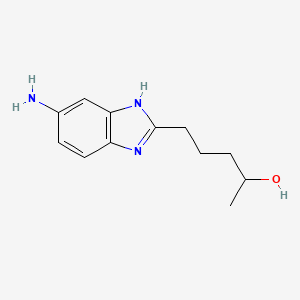

The molecular structure of this compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains a propyl group, a sulfanyl group, and a trifluoromethylphenyl group attached to the core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot, two-step, and three-component reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by 1H NMR, 13C NMR, IR, and HRMS (ESI) .科学研究应用

抗肿瘤活性

包括与指定化合物相似的结构在内的新的噻吩并[3,2-d]嘧啶衍生物的合成和评估已显示出针对几种人类癌细胞系的有效抗癌活性。这些化合物通过各种化学反应合成,并在人乳腺腺癌(MCF-7)、宫颈癌(HeLa)和结肠癌(HCT-116)细胞系上进行了测试。研究表明,其中一些衍生物表现出与阿霉素(一种众所周知的化疗药物)相当的生长抑制特性,表明它们具有作为抗肿瘤剂的潜力(Hafez & El-Gazzar, 2017)。

晶体结构分析

晶体结构分析一直是了解噻吩并[3,2-d]嘧啶衍生物的化学和物理性质的关键方法。研究报告了各种 N-取代的 2-[(二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构,提供了对其构象、分子相互作用和潜在生物活性的见解。此类分析有助于合理设计具有改进功效的新化合物(Subasri et al., 2017)。

作用机制

Target of Action

The primary targets of this compound are cancer cells, specifically those of hepatic carcinoma (HepG2) and lung cancer (A549, PC-9, and PC-3 cells) . These cells are targeted due to their uncontrolled growth and division, which can form tumors and impair the immune system .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . This is achieved through the compound’s ability to bind tightly to the active pocket of EGFR, a protein that plays a crucial role in cell growth and proliferation . The binding energy of the compound with EGFR is highly negative, indicating a strong interaction .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth and proliferation. By inhibiting EGFR, the compound disrupts the signaling pathways that promote cell growth and division . This leads to downstream effects such as the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s potent antitumor activity suggests that it has favorable adme properties that allow it to reach its target cells and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. The compound has been shown to have potent antitumor activity, with IC50 values indicating strong inhibition of cancer cell proliferation . Furthermore, the compound induces apoptosis in cancer cells, leading to their death .

未来方向

属性

IUPAC Name |

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S2/c1-2-7-24-16(26)15-13(6-8-27-15)23-17(24)28-10-14(25)22-12-5-3-4-11(9-12)18(19,20)21/h3-6,8-9H,2,7,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMJLNZNUXMMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812435.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2812438.png)

![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2812441.png)

![[4-Amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol](/img/structure/B2812443.png)

![Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2812450.png)

![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)

![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)